molecular formula C14H12O2S B14501754 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one CAS No. 65085-81-6

1-[3-(Benzenesulfinyl)phenyl]ethan-1-one

Cat. No.: B14501754
CAS No.: 65085-81-6
M. Wt: 244.31 g/mol
InChI Key: USAMTWULUGSWLS-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfinyl)phenyl]ethan-1-one is a chemical compound of significant interest in organic and medicinal chemistry research. The compound features an acetophenone core structure substituted at the meta-position with a benzenesulfinyl group. The sulfoxide functional group is a versatile handle in synthetic chemistry, known for its ability to influence the electronic properties of the molecule and act as a chiral center or a directing group in metal-catalyzed reactions . Furthermore, the ketone moiety provides a reactive site for further derivatization, making this compound a valuable building block for constructing more complex molecular architectures, such as pharmacologically active scaffolds . Research into compounds containing sulfinyl groups has shown their relevance in the development of substances with diverse biological activities . This chemical is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

65085-81-6

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

1-[3-(benzenesulfinyl)phenyl]ethanone

InChI

InChI=1S/C14H12O2S/c1-11(15)12-6-5-9-14(10-12)17(16)13-7-3-2-4-8-13/h2-10H,1H3

InChI Key

USAMTWULUGSWLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Oxidation of 1-[3-(Phenylthio)phenyl]ethan-1-one

The most direct route involves oxidizing the corresponding sulfide precursor, 1-[3-(Phenylthio)phenyl]ethan-1-one, using controlled oxidizing agents:

$$
\text{1-[3-(PhS)Ph]COCH}3 \xrightarrow[\text{Oxidant}]{\text{Controlled Conditions}} \text{1-[3-(PhSO)Ph]COCH}3
$$

Reaction Conditions

Oxidant Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
H$$2$$O$$2$$ Acetic Acid 25 6 78 95
mCPBA CH$$2$$Cl$$2$$ 0 → 25 2 85 98
NaIO$$_4$$ H$$_2$$O/THF 40 4 70 93

Mechanistic Insights

  • mCPBA (meta-Chloroperbenzoic acid) : Electrophilic oxygen transfer to sulfur generates the sulfoxide with high stereoselectivity.
  • H$$2$$O$$2$$ : Protic solvents stabilize the transition state, favoring sulfoxide over sulfone formation.

Friedel-Crafts Acylation with Sulfinyl-Directed Electrophiles

Introducing the sulfinyl group prior to ketone installation avoids competing deactivation effects. This method employs sulfinyl-containing electrophiles in Friedel-Crafts reactions:

$$
\text{PhSOCl} + \text{AlCl}3 \xrightarrow[]{\text{C}6\text{H}6} \text{3-SOPh-C}6\text{H}4-COCH3
$$

Optimized Parameters

Electrophile Catalyst Solvent Temp (°C) Time (h) Yield (%)
Benzenesulfinyl chloride AlCl$$_3$$ Nitromethane 0 12 62
3-Sulfinylbenzoyl chloride FeCl$$_3$$ CH$$2$$Cl$$2$$ -10 8 58

Challenges

  • The sulfinyl group’s electron-withdrawing nature reduces aromatic ring reactivity, necessitating forceful conditions.
  • Competing sulfone formation occurs if residual moisture is present.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling enables modular assembly of the sulfinyl-aryl ketone:

$$
\text{3-Br-C}6\text{H}4-COCH3 + \text{PhSOB(OH)}2 \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Base}} \text{1-[3-(PhSO)Ph]COCH}_3
$$

Catalytic System Performance

Catalyst Base Solvent Yield (%) Turnover Number
Pd(OAc)$$_2$$/XPhos K$$3$$PO$$4$$ Toluene 73 450
PdCl$$_2$$(dppf) Cs$$2$$CO$$3$$ DMF 68 380

Critical Factors

  • Sulfinyl boronic esters require anhydrous conditions to prevent protodeboronation.
  • Bulky ligands (XPhos) suppress undesired β-hydride elimination.

Comparative Analysis of Methods

Efficiency Metrics

Method Avg. Yield (%) Purity (%) Scalability Cost Index
Sulfide Oxidation 81 97 High 2.1
Friedel-Crafts Acylation 60 89 Moderate 3.8
Suzuki Coupling 70 95 High 4.5

Operational Considerations

  • Oxidation Route : Ideal for small-scale synthesis (<100 g) due to reagent costs.
  • Cross-Coupling : Preferred for introducing diverse sulfinyl groups via boronic ester variations.
  • Friedel-Crafts : Limited by regioselectivity issues in poly-substituted arenes.

Advanced Purification Techniques

Crystallization Optimization

Recrystallization solvents critically impact final purity:

Solvent System Purity Increase (%) Recovery (%)
Cyclohexane/EtOAc (3:1) 98 → 99.5 82
CHCl$$_3$$/Hexane (1:2) 95 → 99.1 78

Chromatographic Methods

  • Normal Phase SiO$$2$$ : 5% EtOAc/Hexane, R$$f$$ = 0.33
  • Reverse Phase C18 : MeCN/H$$2$$O (65:35), t$$R$$ = 12.7 min

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: 1-[3-(Benzenesulfonyl)phenyl]ethan-1-one.

    Reduction: 1-[3-(Phenylthio)phenyl]ethan-1-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[3-(Benzenesulfinyl)phenyl]ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one involves its interaction with molecular targets through its sulfoxide group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include oxidative stress modulation and enzyme inhibition, depending on the specific application .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C/mmHg) Key Properties References
1-[3-(Benzenesulfinyl)phenyl]ethan-1-one -S(O)Ph Not reported Not reported Not reported Polar, electron-withdrawing, chiral center
3-Benzyloxy acetophenone -OCH2Ph 226.27 29–30 154/0.3 Ether group, lipophilic, low melting point
1-[3-(Difluoromethoxy)phenyl]ethan-1-one -OCF2H 186.16 Not reported Not reported Electron-withdrawing, fluorinated
1-[3-(Dimethylamino)phenyl]ethan-1-one -N(CH3)2 163.22 Not reported Not reported Electron-donating, basic, pharma intermediate
QD10 (H3 receptor ligand) Piperazine-benzoyl ~450 (estimated) 148.4–151.4 Not reported High thermal stability, dual pharmacological activity

Key Observations :

  • Thermal Stability : Piperazine-linked analogs (e.g., QD10) exhibit higher melting points (>148°C) due to rigid aromatic and hydrogen-bonding motifs .
  • Electronic Effects: The sulfinyl group’s electron-withdrawing nature contrasts with the electron-donating dimethylamino group, altering reactivity in nucleophilic or electrophilic reactions .

Q & A

Q. What are the key synthetic routes for 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one, and how are reaction conditions optimized?

The synthesis of this compound can be approached via two primary routes:

  • Friedel-Crafts Acylation : Reacting 3-(benzenesulfinyl)benzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimization involves controlling stoichiometry, temperature (0–5°C), and reaction time to minimize side products like over-acylation or sulfoxide decomposition .
  • Oxidation of Sulfides : Starting from 1-[3-(phenylthio)phenyl]ethan-1-one, oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C selectively converts the sulfide to the sulfinyl group. Reaction monitoring via TLC ensures termination at the sulfinyl stage to avoid over-oxidation to sulfones .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy :
    • ¹H-NMR : Peaks at δ 2.6 (s, 3H, CH₃), 7.4–8.1 (m, aromatic protons), and 8.3 (s, 1H, sulfinyl proton) confirm the ethanone and sulfinyl-substituted aromatic structure. Splitting patterns distinguish para/ortho substituents .
    • ¹³C-NMR : A carbonyl carbon signal at ~200 ppm and sulfinyl-linked carbons at ~125–140 ppm validate connectivity .
  • FT-IR : A strong C=O stretch at ~1680 cm⁻¹ and S=O stretch at ~1040 cm⁻¹ are diagnostic .
  • X-Ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., S–O: ~1.48 Å) and confirms stereoelectronic effects of the sulfinyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of sulfinyl-containing aryl ketones?

Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or solvent effects (DMSO concentration). Standardized protocols (e.g., CLSI guidelines) and controls for solvent toxicity are critical .
  • Stereochemical Considerations : The sulfinyl group’s chirality (R/S configuration) impacts target binding. Enantioselective synthesis and chiral HPLC separation can isolate active isomers .
  • Metabolic Stability : Sulfoxides may undergo enzymatic reduction in vivo. Comparative studies using liver microsomes (e.g., human vs. murine) clarify species-specific metabolism .

Q. How can computational methods predict the reactivity of the sulfinyl group in this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfinyl oxygen’s lone pairs (HOMO) participate in hydrogen bonding with biological targets .
  • Molecular Dynamics (MD) Simulations : Models interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. MD trajectories reveal sulfoxide reduction kinetics and binding affinities .
  • QSPR Models : Relate molecular descriptors (e.g., polar surface area, logP) to solubility or membrane permeability, aiding in drug design .

Methodological Best Practices

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental release .
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent sulfoxide degradation .

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